

Application Notes and Protocols for MAK683 in Mouse Xenograft Models

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Compound of Interest		
Compound Name:	Mak683-CH2CH2cooh	
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These application notes provide a comprehensive overview of the dosage and administration of MAK683, a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2), in preclinical mouse xenograft models. The provided protocols are based on available preclinical data for MAK683 and structurally related EED inhibitors.

Introduction to MAK683

MAK683 is a small molecule inhibitor that targets the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex.[1] By binding to the H3K27me3-binding pocket of EED, MAK683 allosterically inhibits the methyltransferase activity of the EZH2 subunit of PRC2.[1][2] This leads to a reduction in the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1][3] Dysregulation of PRC2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target. [1] Preclinical studies have demonstrated the anti-tumor efficacy of MAK683 in various cancer models, including lymphoma and rhabdoid tumors.[1][3]

Mechanism of Action: PRC2 Inhibition

The PRC2 complex, composed of the core components EZH2, EED, and SUZ12, plays a crucial role in regulating gene expression. EZH2 is the catalytic subunit responsible for methylating H3K27. The binding of EED to existing H3K27me3 marks enhances the catalytic activity of EZH2 in a positive feedback loop. MAK683 disrupts this process by occupying the

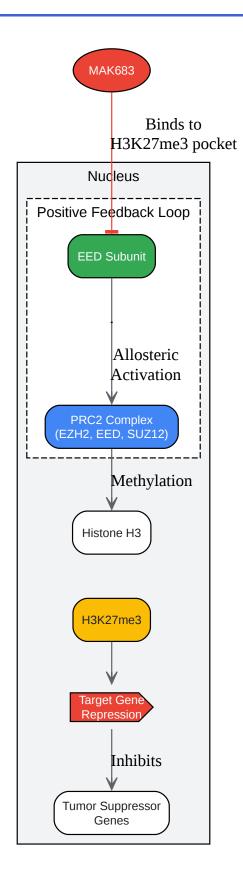


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H3K27me3 binding pocket on EED, thereby preventing the allosteric activation of PRC2 and leading to a global decrease in H3K27me3 levels. This results in the derepression of PRC2 target genes, including tumor suppressor genes, which in turn inhibits cancer cell proliferation.





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PRC2 Signaling Pathway and MAK683 Inhibition.



Data Presentation: Dosage and Administration in Mouse Xenograft Models

The following tables summarize the reported dosage and administration protocols for MAK683 and related EED inhibitors in commonly used mouse xenograft models. It is important to note that optimal dosing may vary depending on the specific cell line, mouse strain, and experimental endpoint.

Table 1: MAK683 Administration in G401 (Rhabdoid Tumor) Xenograft Model

Parameter	Details	Reference
Cell Line	G401 (Human Rhabdoid Tumor)	[3]
Drug	MAK683	[3]
Dosage	Not explicitly stated, but demonstrated good efficacy.	[3]
Administration Route	Oral (p.o.), once daily (qd)	[3]
Vehicle	Suspension formulation	[3]
Treatment Duration	25 days	[3]
Observed Effects	Significant tumor growth inhibition, reduced Ki-67, increased SA-β-gal activity.	[3][4]

Table 2: Administration of Related EED Inhibitors in Karpas-422 (Lymphoma) Xenograft Model



Parameter	EED226	APG-5918	Compound in Abstract
Cell Line	Karpas-422 (Human B-cell Lymphoma)	Karpas-422 (Human B-cell Lymphoma)	Karpas-422 (Human B-cell Lymphoma)
Drug	EED226 (MAK683 predecessor)	APG-5918 (EED Inhibitor)	Unnamed EED Inhibitor
Dosage	40 mg/kg	50 and 100 mg/kg	160 mg/kg
Administration Route	Oral gavage	Not specified	Not specified
Frequency	Not specified	Not specified	Twice daily (BID)
Treatment Duration	32 days	28 days	Not specified
Observed Effects	Complete tumor regression	Robust tumor activity	Robust anti-tumor effects
Reference	[5]	[5]	[6]

Experimental Protocols

The following are representative protocols for the use of MAK683 in mouse xenograft studies, synthesized from available preclinical data.

Protocol 1: G401 Rhabdoid Tumor Xenograft Study

- 1. Cell Culture and Implantation:
- Culture G401 cells in appropriate media until they reach the desired confluence.
- Harvest and resuspend cells in a suitable medium (e.g., PBS or serum-free medium) mixed with Matrigel (1:1 ratio).
- Subcutaneously inject 1-5 x 10⁶ G401 cells into the flank of immunocompromised mice (e.g., nude or SCID).
- 2. Tumor Growth and Randomization:



- · Monitor tumor growth by caliper measurements.
- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
- 3. MAK683 Formulation and Administration:
- Prepare a suspension of MAK683 in a suitable vehicle. A common vehicle for oral gavage is
 0.5% methylcellulose (MC) with 0.2% Tween 80 in sterile water.
- Administer MAK683 orally (p.o.) via gavage once daily (qd). While a specific dose for MAK683 in G401 xenografts is not publicly available, a starting point could be extrapolated from related compounds, with appropriate dose-ranging studies.
- 4. Monitoring and Endpoint:
- Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).
- At the end of the study (e.g., 25 days), euthanize the mice and collect tumors for pharmacodynamic and histological analysis (e.g., H3K27me3 levels, Ki-67 staining).[3]

Protocol 2: Karpas-422 Lymphoma Xenograft Study (Representative)

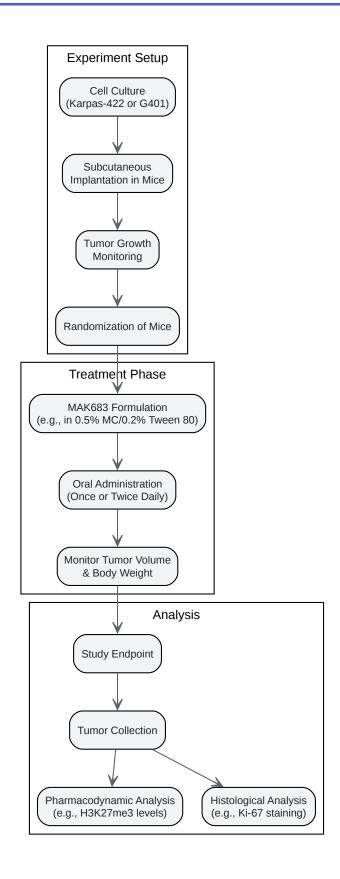
- 1. Cell Culture and Implantation:
- Culture Karpas-422 cells in appropriate media.
- Harvest and resuspend cells for subcutaneous injection into the flank of immunocompromised mice.
- 2. Tumor Growth and Randomization:
- Monitor tumor growth until they reach the desired volume for treatment initiation.
- Randomize mice into treatment groups.
- 3. MAK683 Formulation and Administration:



- Based on data from related EED inhibitors, a potential starting dose for MAK683 could be in the range of 40-100 mg/kg, administered orally.[5]
- Formulate MAK683 in a vehicle suitable for oral administration.
- 4. Monitoring and Endpoint:
- Measure tumor volume and body weight throughout the study.
- Continue treatment for a defined period (e.g., 28-32 days) or until a predetermined endpoint is reached.[5]
- Collect tumors for downstream analysis.

Experimental Workflow Visualization





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General Workflow for MAK683 Xenograft Studies.



Conclusion

MAK683 represents a promising therapeutic agent targeting the epigenetic machinery of cancer cells. The provided application notes and representative protocols offer a foundation for designing and executing in vivo studies to further evaluate its efficacy. Researchers should perform pilot studies to determine the optimal dosage and administration schedule for their specific xenograft model and experimental objectives.

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